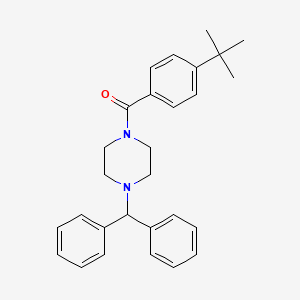

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine

Descripción

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is a piperazine derivative characterized by a tert-butyl-substituted benzoyl group at position 1 and a diphenylmethyl group at position 4 of the piperazine ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl and diphenylmethyl substituents, which may influence bioavailability and receptor interactions. The tert-butyl group may enhance metabolic stability compared to smaller substituents, a hypothesis supported by time-dependent cytotoxicity studies of similar derivatives .

Propiedades

IUPAC Name |

(4-benzhydrylpiperazin-1-yl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O/c1-28(2,3)25-16-14-24(15-17-25)27(31)30-20-18-29(19-21-30)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-17,26H,18-21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYOWGBDYOBWFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction where the piperazine nitrogen attacks a benzhydryl halide.

Attachment of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Substitution with the tert-Butylphenyl Group: The final step involves the substitution of the methanone group with a tert-butylphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or tert-butylphenyl groups, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nature of the substituent.

Aplicaciones Científicas De Investigación

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Lipophilicity and Bioavailability : The tert-butyl group in the target compound likely enhances membrane permeability compared to electron-withdrawing groups (e.g., chloro in 5a–g ), which may improve tissue penetration .

- Receptor Affinity : Substitutions on the benzoyl or benzhydryl groups modulate receptor interactions. For example, the 2-methoxyphenyl group in dopamine D2 receptor ligands (e.g., 1-(2-methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine ) enhances orthosteric binding .

- Metabolic Stability : Bulkier substituents (e.g., diphenylmethyl) may reduce metabolic degradation, as seen in the prolonged cytotoxicity of 5a .

Pharmacological Diversity

- Anticancer Agents : Derivatives with chlorobenzhydryl or nitroimidazole groups (e.g., 5a–g , ) target cancer cell proliferation, likely via DNA intercalation or enzyme inhibition.

- Central Nervous System (CNS) Agents : SA4503 and dopamine D2 ligands highlight the piperazine scaffold’s versatility in CNS drug design.

- Anti-Inflammatory Agents: Benzothiazolinone derivatives demonstrate that piperazine can be tailored for peripheral activity with reduced side effects.

Data Tables

Table 1: Cytotoxicity Comparison of Piperazine Derivatives

Table 2: Receptor Binding Affinity

| Compound | Target Receptor | Ki (nM) | Reference |

|---|---|---|---|

| Dopamine D2 ligand | Dopamine D2 | 12.3 | |

| SA4503 | Sigma-1 | 4.8 | |

| Benzothiazolinone derivatives | COX-2 | 280 |

Key Research Findings

Anticancer Potential: Piperazine derivatives with halogenated or nitro groups exhibit potent cytotoxicity, likely due to DNA damage or topoisomerase inhibition .

CNS Applications : Substitutions like 2-methoxyphenyl or phenethyl groups optimize CNS penetration and receptor binding .

Safety Profiles : Compounds like 6c demonstrate that piperazine derivatives can achieve therapeutic effects without gastrointestinal toxicity, a common issue in NSAIDs.

Actividad Biológica

1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine is a synthetic compound belonging to the piperazine family, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, antioxidant, and neuropharmacological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C23H30N2O

- Molecular Weight : 362.50 g/mol

The piperazine ring is a common feature in many bioactive compounds, contributing to their pharmacological effects.

Antimicrobial Activity

Recent studies have shown that 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine exhibits significant antimicrobial properties. In a screening of various piperazine derivatives, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 38 mm | |

| Escherichia coli | 35 mm | |

| Candida albicans | 15 mm |

The compound was compared with standard antibiotics like Gentamycin for antibacterial activity and Ketoconazole for antifungal activity, showing promising results particularly against E. coli.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency compared to established chemotherapeutics.

Antioxidant Activity

The antioxidant capacity of 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine has been assessed using various assays such as DPPH and ABTS radical scavenging methods. The results suggest that this compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Neuropharmacological Effects

Emerging research suggests that this compound may also exhibit neuropharmacological activities. Preliminary studies indicate potential antidepressant and anxiolytic effects, possibly through interactions with serotonin and dopamine receptors.

- Behavioral Tests Conducted : Forced Swim Test (FST) and Elevated Plus Maze (EPM).

- Results : Significant reduction in immobility time in FST and increased time spent in open arms in EPM, suggesting anxiolytic-like effects.

Case Studies

A notable case study examined the effects of this compound on a model of anxiety and depression in rats. The administration of varying doses led to observable improvements in behavioral parameters associated with anxiety and depression, supporting its potential therapeutic use in mood disorders.

Q & A

Q. What are the common synthetic routes for 1-(4-Tert-butylbenzoyl)-4-(diphenylmethyl)piperazine, and how are intermediates characterized?

The synthesis typically involves coupling substituted benzoyl chlorides or benzoic acids with piperazine derivatives under basic conditions. For example, acylation reactions using DMF as a solvent and KCO as a base are common (e.g., 1-(2-fluorobenzyl)piperazine synthesis in ). Key steps include:

- Dropwise addition of electrophiles (e.g., propargyl bromide) to piperazine intermediates.

- Monitoring via TLC (hexane:ethyl acetate, 2:1) and purification via silica gel chromatography (ethyl acetate:hexane gradients).

- Characterization using H NMR, elemental analysis, and mass spectrometry to confirm structural integrity .

Q. How is the purity of the compound validated, and what analytical methods are critical for quality control?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. For example, NMR signals for tert-butyl and diphenylmethyl groups (e.g., δ 1.3 ppm for tert-butyl and δ 7.2–7.5 ppm for aromatic protons) confirm substituent positions. Elemental analysis (C, H, N) and melting point determination further validate purity .

Advanced Research Questions

Q. How can researchers design assays to evaluate the inhibitory effects of this compound on enzymatic targets like tyrosinase or tubulin?

- Diphenolase Activity Assay : Adapted from , this assay measures inhibition of mushroom tyrosinase (AbTYR) using L-DOPA as a substrate. IC values are calculated via spectrophotometric monitoring of dopachrome formation at 475 nm.

- Tubulin Polymerization Assay : As in , fluorescence-based assays with purified tubulin can quantify inhibition by comparing polymerization rates (e.g., using colchicine as a control).

- Molecular Docking : Use software like AutoDock to predict binding interactions with catalytic sites (e.g., tyrosinase’s copper center) .

Q. What strategies are employed to resolve contradictions in biological activity and toxicity profiles?

- Toxicity-Activity Trade-offs : As observed in , structural modifications (e.g., β-cyclodextran inclusion) may reduce toxicity but decrease activity. Solutions include optimizing substituent polarity or using prodrug strategies.

- Dose-Response Analysis : Validate therapeutic windows using in vitro cytotoxicity assays (e.g., MTT on HCT116 cells) alongside target inhibition studies .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Substituent Analysis : Vary tert-butyl or diphenylmethyl groups to assess steric and electronic effects. For example, shows that 4-methylpiperazine enhances activity compared to 2- or 3-methyl analogs.

- Bioisosteric Replacement : Replace the benzoyl group with sulfonamide or tetrazole moieties (as in ) to improve solubility or target affinity.

- Pharmacokinetic Profiling : Assess logP and metabolic stability using hepatic microsome assays .

Q. What experimental controls are critical when studying the compound’s interaction with biological targets?

- Positive/Negative Controls : Use known inhibitors (e.g., kojic acid for tyrosinase) and vehicle-only samples.

- Competitive Binding Assays : Include excess unlabeled ligand to confirm specificity (e.g., in radioligand displacement studies).

- Off-Target Screening : Test against related enzymes (e.g., catechol oxidase) to rule out non-specific effects .

Methodological Challenges

Q. How can researchers address low yields in multi-step syntheses of piperazine derivatives?

- Optimize Reaction Conditions : Use microwave-assisted synthesis (e.g., 50°C, 200 W for 10 minutes) to accelerate acylation ().

- Protecting Groups : Employ tert-butyl carbamates (e.g., ) to prevent side reactions during benzoylation.

- Work-Up Protocols : Liquid-liquid extraction (e.g., methylene chloride) and flash chromatography improve purity without sacrificing yield .

Q. What computational tools are recommended for predicting metabolic pathways and toxicity?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, CYP450 interactions, and hERG inhibition.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactive metabolites.

- Molecular Dynamics (MD) : Simulate binding stability in biological membranes (e.g., POPC lipid bilayers) .

Data Interpretation Guidelines

Q. How should researchers analyze discrepancies between in vitro and in vivo efficacy data?

Q. What statistical methods are appropriate for validating dose-dependent effects in preclinical studies?

- Nonlinear Regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).

- ANOVA with Post-Hoc Tests : Compare treatment groups against controls (e.g., Tukey’s test for multiple comparisons).

- Power Analysis : Ensure adequate sample size (n ≥ 6) to detect ≥50% effect sizes with α = 0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.